Home > Products > Building Blocks P7476 > 1,4,5,6-Tetrahydrocyclopenta[d]imidazole
1,4,5,6-Tetrahydrocyclopenta[d]imidazole - 10442-94-1

1,4,5,6-Tetrahydrocyclopenta[d]imidazole

Catalog Number: EVT-2613627
CAS Number: 10442-94-1
Molecular Formula: C6H8N2
Molecular Weight: 108.144
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,4,5,6-Tetrahydrocyclopenta[d]imidazole is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential as a pharmacological agent. It is particularly noted for its role as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is implicated in various neurodegenerative diseases, including Alzheimer's disease. The compound's structural uniqueness and biological activity make it a subject of interest for drug development aimed at neuroprotection.

Source and Classification

This compound belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Tetrahydro derivatives indicate that the compound has been saturated, enhancing its stability and potentially its bioactivity. The primary focus of research involving 1,4,5,6-tetrahydrocyclopenta[d]imidazole has been its synthesis and evaluation as a therapeutic agent targeting JNK3.

Synthesis Analysis

Methods

The synthesis of 1,4,5,6-tetrahydrocyclopenta[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes:

  1. Formation of the Imidazole Ring: Starting materials such as substituted anilines and carbonyl compounds undergo cyclization under acidic conditions to form the imidazole core.
  2. Cyclization: The reaction conditions are optimized to facilitate the formation of the bicyclic structure.
  3. Reduction: Subsequent hydrogenation or reduction steps may be employed to achieve the tetrahydro form.

Technical Details

Recent studies have employed various synthetic strategies, including microwave-assisted synthesis and solvent-free conditions, to enhance yield and reduce reaction times. For example, the use of catalytic systems has been explored to streamline the process while minimizing by-products .

Molecular Structure Analysis

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within the molecule, indicating potential sites for biological interaction .

Chemical Reactions Analysis

Reactions and Technical Details

1,4,5,6-Tetrahydrocyclopenta[d]imidazole has been shown to participate in various chemical reactions relevant to drug development:

  • JNK3 Inhibition: The compound acts as a competitive inhibitor of JNK3. In biochemical assays, it demonstrated significant potency with IC50 values in the nanomolar range .
  • Neuroprotective Effects: It has been evaluated for its ability to protect neuronal cells against apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology .
Mechanism of Action

Process and Data

The mechanism by which 1,4,5,6-tetrahydrocyclopenta[d]imidazole exerts its effects involves:

  1. Inhibition of JNK3 Activity: By binding to the ATP-binding site of JNK3, it prevents substrate phosphorylation.
  2. Reduction of Neuronal Apoptosis: Inhibition leads to decreased activation of pro-apoptotic pathways in neurons exposed to amyloid-beta .

Data from molecular docking studies suggest that the compound maintains optimal interactions with key residues in the JNK3 active site, supporting its role as an effective inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in electrophilic aromatic substitution reactions due to the presence of nitrogen atoms in its structure.

Relevant data indicate favorable pharmacokinetic properties for compounds based on this scaffold, including good membrane permeability and metabolic stability .

Applications

Scientific Uses

1,4,5,6-Tetrahydrocyclopenta[d]imidazole is primarily researched for its potential applications in treating neurodegenerative diseases through:

  • Development of JNK3 Inhibitors: As a lead compound for designing more potent inhibitors targeting JNK3.
  • Neuroprotective Agents: Investigated for protecting neurons from degeneration associated with Alzheimer's disease and other related disorders .

Ongoing research aims to optimize this compound's structure to enhance its efficacy and selectivity while minimizing side effects in clinical applications.

Introduction to 1,4,5,6-Tetrahydrocyclopenta[d]imidazole in Medicinal Chemistry

Historical Context and Emergence as a Pharmacophore in Neurodegenerative Disease Research

1,4,5,6-Tetrahydrocyclopenta[d]imidazole represents a structurally novel heterocyclic scaffold that has emerged as a strategically significant pharmacophore in central nervous system (CNS) drug discovery, particularly for neurodegenerative pathologies. Its prominence arose from concerted efforts to address critical limitations of preceding c-Jun N-terminal kinase 3 (JNK3) inhibitor chemotypes. Prior research established JNK3 – a brain-enriched kinase – as a high-value therapeutic target for Alzheimer's disease due to its pivotal role in orchestrating neuronal apoptosis, amyloid precursor protein (APP) processing, and tau protein hyperphosphorylation, all hallmarks of Alzheimer's disease pathogenesis [2] [5]. Initial JNK3 inhibitors, notably those featuring benzimidazole (e.g., compound 16f, IC₅₀ = 27 nM) and dihydroxybenzimidazole cores, demonstrated promising biochemical potency but exhibited suboptimal blood-brain barrier (BBB) penetration capabilities, primarily attributed to elevated topological polar surface area (tPSA >100 Ų) and higher molecular weights [2].

This pharmacokinetic challenge catalysed scaffold-hopping strategies focused on identifying isosteric replacements with reduced molecular complexity and polarity. Computational and medicinal chemistry analyses identified 1,4,5,6-tetrahydrocyclopenta[d]imidazole as fulfilling these criteria while retaining the capacity for critical hinge-region binding interactions within the JNK3 ATP-binding pocket. Its compact, bicyclic structure incorporates a fused cyclopentane ring adjacent to the imidazole, conferring conformational constraint and a lower tPSA (~80 Ų) compared to benzimidazoles [1] [2] [7]. This deliberate molecular simplification marked a significant evolution in JNK3 inhibitor design, transitioning from benzimidazoles to pyrazoles, and ultimately culminating in the tetrahydrocyclopenta[d]imidazole chemotype. This progression was explicitly driven by the imperative to enhance CNS penetrance while maintaining or improving target affinity and selectivity [2] [3]. The scaffold's emergence thus represents a focused response to the historical challenge of developing kinase inhibitors capable of effectively engaging intracellular brain targets for neurodegenerative disease modification.

Role in Kinase Inhibition and Apoptosis Modulation

The 1,4,5,6-tetrahydrocyclopenta[d]imidazole scaffold has demonstrated exceptional utility in generating highly potent and isoform-selective JNK3 inhibitors, positioning it as a privileged structure in kinase-targeted neurotherapeutics. Biochemical kinase assays revealed that derivatives bearing this core, particularly compounds 18c, 19c, 22b, and 26c, exhibit unprecedented inhibitory potency against JNK3 with IC₅₀ values in the sub-nanomolar range (0.716 nM, 0.564 nM, 0.379 nM, and 0.779 nM, respectively), significantly surpassing all previously reported JNK3 inhibitors [1] [3] [7]. Crucially, these compounds demonstrated exceptional selectivity for JNK3 over the closely related isoforms JNK1 and JNK2 (>100-fold selectivity), a critical pharmacological attribute for minimizing off-target effects given the ubiquitous expression and diverse physiological roles of JNK1/2 [1] [7].

Table 1: Potency of Key 1,4,5,6-Tetrahydrocyclopenta[d]imidazole-Based JNK3 Inhibitors

CompoundIC₅₀ against JNK3 (nM)Selectivity (JNK3 vs. JNK1/JNK2)Neuroprotective Effect (Aβ-induced apoptosis)
18c0.716>100-foldSignificant protection
19c0.564>100-foldSignificant protection
22b0.379>100-foldSignificant protection
26c0.779>100-foldSignificant protection

The profound inhibitory activity directly translates into significant functional neuroprotection. These tetrahydrocyclopenta[d]imidazole derivatives effectively shield primary neuronal cultures from Amyloid beta-induced apoptotic cell death [1] [3]. Furthermore, they dose-dependently suppress the phosphorylation of c-Jun, a key transcription factor downstream of JNK3 activation critically involved in initiating apoptotic signalling cascades [3] [6]. This inhibition of pro-apoptotic JNK3 signalling underpins the scaffold's therapeutic potential for counteracting the excessive neuronal loss characteristic of Alzheimer's disease and other neurodegenerative conditions.

Molecular docking simulations elucidate the structural basis for the exceptional potency and selectivity. The 1,4,5,6-tetrahydrocyclopenta[d]imidazole core anchors the inhibitor within the JNK3 ATP-binding cleft through multiple critical interactions:

  • Hinge Region Hydrogen Bonding: The scaffold's nitrogen atoms form dual hydrogen bonds with the backbone NH and C=O groups of Met149, a conserved interaction crucial for ATP-competitive kinase inhibitors [1] [2].
  • Hydrophobic Pocket Occupation: The fused cyclopentane ring optimally occupies a hydrophobic pocket lined by residues such as Met146, providing favourable van der Waals contacts [1] [7].
  • Specificity-Determining Interactions: Substituents attached to the core scaffold, particularly aryl groups and pyrimidine rings, engage in additional interactions that confer JNK3 selectivity. These include halogen bonds (e.g., between a chlorine atom on an aryl substituent and Lys93) and hydrogen bonds with residues in the solvent-front region or the hydrophobic back pocket, such as Asn152 and Ser193, which show divergence between JNK isoforms [2] [5] [7].

Table 2: Key Binding Interactions of the 1,4,5,6-Tetrahydrocyclopenta[d]imidazole Scaffold in JNK3

Scaffold ComponentJNK3 ResidueInteraction TypeFunctional Significance
Imidazole CoreMet149 (Backbone)Dual Hydrogen BondsAnchoring to hinge region (ATP-competitive)
Cyclopentane MoietyMet146Hydrophobic/Van der WaalsEnhanced binding affinity
Aryl SubstituentLys93Halogen Bond (if Cl present)Contributes to selectivity over JNK1/JNK2
Pyrimidine SubstituentGln155Hydrogen BondStabilizes active conformation
Asn152/Ser193Potential Hydrogen BondEnhances selectivity and potency

Beyond its primary role in JNK3 inhibition, the scaffold contributes to favourable pharmacokinetic properties predictive of CNS efficacy. BBB-PAMPA assays and ADME predictions indicate that optimized derivatives possess suitable blood-brain barrier permeability profiles, a non-negotiable requirement for treating central neurodegenerative pathologies [1] [7]. The scaffold's inherent physicochemical properties – moderate lipophilicity, reduced hydrogen bond donor capacity, and compact size – synergistically contribute to this penetrative ability. Compound 22b, identified as the most potent derivative (IC₅₀ = 0.379 nM), exemplifies the successful integration of target potency, isoform selectivity, functional neuroprotection, and predicted brain penetration, establishing the 1,4,5,6-tetrahydrocyclopenta[d]imidazole scaffold as a highly promising foundation for developing disease-modifying therapies targeting JNK3-driven apoptosis in Alzheimer's disease and related conditions [1] [3] [7].

Properties

CAS Number

10442-94-1

Product Name

1,4,5,6-Tetrahydrocyclopenta[d]imidazole

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[d]imidazole

Molecular Formula

C6H8N2

Molecular Weight

108.144

InChI

InChI=1S/C6H8N2/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2,(H,7,8)

InChI Key

IIQDERIUJKTLRA-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=CN2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.